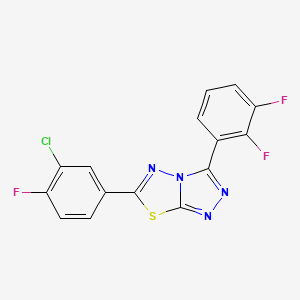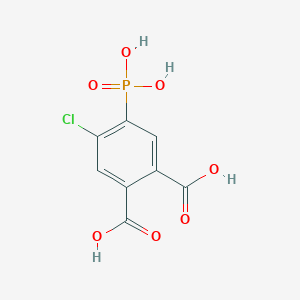
4-Chloro-5-phosphonophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-phosphonophthalic acid is an organophosphorus compound characterized by the presence of a chloro group and a phosphonic acid group attached to a phthalic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phosphonophthalic acid typically involves the chlorination of phthalic acid derivatives followed by the introduction of the phosphonic acid group. One common method involves the reaction of 4-chlorophthalic anhydride with phosphorous acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and phosphonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-phosphonophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphine oxide derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-phosphonophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4-Chloro-5-phosphonophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. Additionally, the chloro group can enhance the compound’s binding affinity to certain targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophthalic acid: Lacks the phosphonic acid group, making it less versatile in terms of chemical reactivity.
5-Phosphonophthalic acid: Lacks the chloro group, which may reduce its binding affinity to certain targets.
4-Bromo-5-phosphonophthalic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and binding properties.
Uniqueness
4-Chloro-5-phosphonophthalic acid is unique due to the presence of both the chloro and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
917766-59-7 |
|---|---|
Molecular Formula |
C8H6ClO7P |
Molecular Weight |
280.55 g/mol |
IUPAC Name |
4-chloro-5-phosphonophthalic acid |
InChI |
InChI=1S/C8H6ClO7P/c9-5-1-3(7(10)11)4(8(12)13)2-6(5)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H2,14,15,16) |
InChI Key |
SXBRPQUFJYXJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1P(=O)(O)O)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

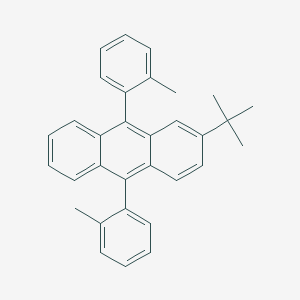

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
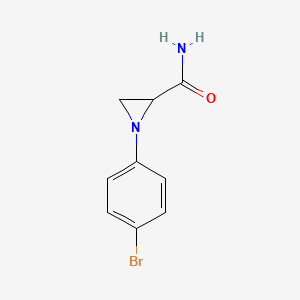
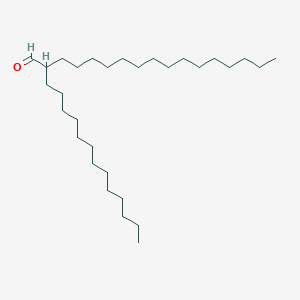
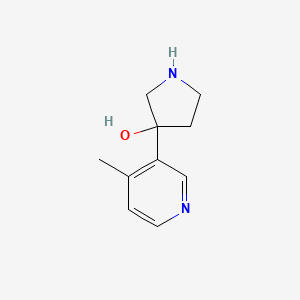
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)
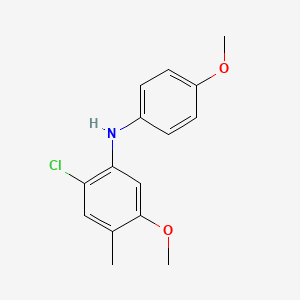
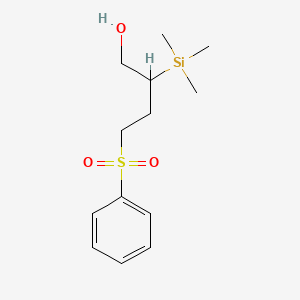
![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)
